(S)-3-(Difluoromethyl)pyrrolidine
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Overview
Description
(S)-3-(Difluoromethyl)pyrrolidine is a chiral compound characterized by the presence of a difluoromethyl group attached to a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic difluoromethylation of pyrrolidine derivatives using difluoromethylating agents such as difluoromethyl sulfonium salts . The reaction conditions often include the use of a base and a solvent like tetrahydrofuran (THF) at low temperatures to ensure high yields and selectivity.
Industrial Production Methods
Industrial production of (S)-3-(Difluoromethyl)pyrrolidine may involve continuous flow processes to enhance efficiency and scalability. These processes often utilize automated systems to precisely control reaction parameters, ensuring consistent product quality and minimizing waste.
Chemical Reactions Analysis
Types of Reactions
(S)-3-(Difluoromethyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form difluoromethylated pyrrolidine N-oxides.
Reduction: Reduction reactions can convert the difluoromethyl group to a methyl group.
Substitution: Nucleophilic substitution reactions can replace the difluoromethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) are employed under mild conditions.
Major Products
The major products formed from these reactions include difluoromethylated pyrrolidine derivatives, which can be further functionalized for various applications .
Scientific Research Applications
(S)-3-(Difluoromethyl)pyrrolidine has a wide range of applications in scientific research:
Biology: The compound is studied for its potential as an enzyme inhibitor and its role in metabolic pathways.
Industry: The compound is used in the production of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of (S)-3-(Difluoromethyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes and receptors. The difluoromethyl group enhances the compound’s binding affinity and selectivity, making it a potent inhibitor of certain enzymes. The compound’s effects are mediated through the modulation of metabolic pathways and the inhibition of key enzymatic reactions .
Comparison with Similar Compounds
Similar Compounds
(S)-3-(Trifluoromethyl)pyrrolidine: Similar in structure but with a trifluoromethyl group instead of a difluoromethyl group.
(S)-3-(Monofluoromethyl)pyrrolidine: Contains a monofluoromethyl group, offering different reactivity and properties.
(S)-3-(Chloromethyl)pyrrolidine: Features a chloromethyl group, which affects its chemical behavior and applications.
Uniqueness
(S)-3-(Difluoromethyl)pyrrolidine is unique due to the presence of the difluoromethyl group, which imparts distinct electronic and steric properties. This makes it particularly valuable in drug design, where the difluoromethyl group can enhance metabolic stability and bioavailability .
Properties
IUPAC Name |
(3S)-3-(difluoromethyl)pyrrolidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9F2N/c6-5(7)4-1-2-8-3-4/h4-5,8H,1-3H2/t4-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZOUSFRKYIBWJB-BYPYZUCNSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@H]1C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9F2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
121.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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